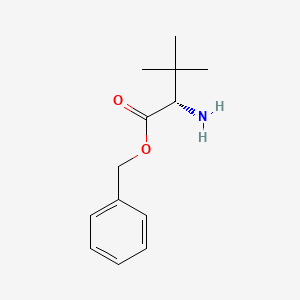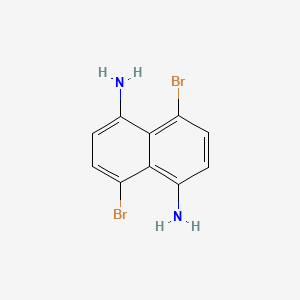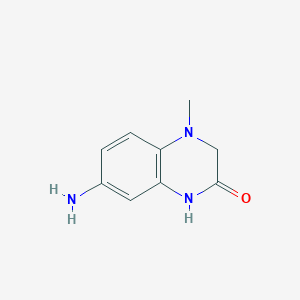
7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
描述
7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoxaline and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with the NMDA receptor. The compound binds to the receptor and blocks the influx of calcium ions into the cell. This leads to a decrease in the excitability of the neuron and a reduction in the release of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one are primarily related to its interaction with the NMDA receptor. The compound has been found to have neuroprotective effects in various models of neuronal injury. It has also been shown to have anticonvulsant and analgesic effects. Additionally, the compound has been studied for its potential applications in the treatment of depression and anxiety disorders.
实验室实验的优点和局限性
One of the major advantages of using 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its potency and specificity for the NMDA receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of the compound have been found to be toxic to neurons and can lead to cell death.
未来方向
There are several future directions for the study of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of interest is the study of the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound has been studied for its potential applications in the treatment of drug addiction and withdrawal. Further research is needed to fully understand the potential of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one in these areas.
Conclusion:
In conclusion, 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a valuable tool for scientific research. Its potency and specificity for the NMDA receptor make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. The compound has been found to have a range of interesting biochemical and physiological effects and has potential applications in the treatment of various neurological disorders. However, further research is needed to fully understand the potential of this compound in these areas.
科学研究应用
7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential applications in scientific research. One of the major areas of interest is its use as a pharmacological tool to study glutamate receptors. The compound has been found to be a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. This makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes.
属性
IUPAC Name |
7-amino-4-methyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVGSMRALPBUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






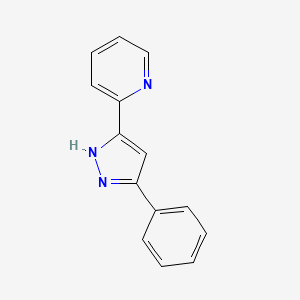



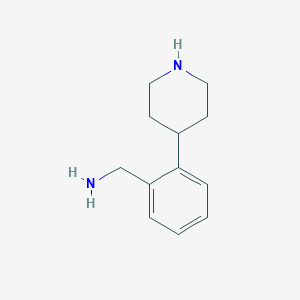
![{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3242982.png)
